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Abstract
PRN1371 is a potent and selective, irreversible covalent inhibitor of the fibroblast growth factor

receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2] Aberrant FGFR signaling

is a key driver in various malignancies, making it a compelling target for cancer therapy.[3]

PRN1371 has demonstrated significant anti-tumor activity in preclinical models and has been

investigated in clinical trials for the treatment of solid tumors.[4] This technical guide provides a

comprehensive overview of the structure, mechanism of action, and function of PRN1371,

along with detailed experimental protocols for its characterization and mandatory visualizations

of the relevant signaling pathways.

Structure and Chemical Properties
PRN1371, also known as 8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-

dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, is a small molecule

inhibitor with the chemical formula C₂₆H₃₀Cl₂N₆O₄.[5]

Chemical Structure:

A 2D representation of the chemical structure of PRN1371.

Table 1: Chemical and Physical Properties of PRN1371

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b610203?utm_src=pdf-interest
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.860985/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8226934/
https://www.medchemexpress.com/PRN1371.html
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://www.researchgate.net/publication/320231761_The_Irreversible_Covalent_Fibroblast_Growth_Factor_Receptor_Inhibitor_PRN1371_Exhibits_Sustained_Inhibition_of_FGFR_after_Drug_Clearance
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://aacrjournals.org/mct/article/16/12/2668/92247/The-Irreversible-Covalent-Fibroblast-Growth-Factor
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name

6-(2,6-dichloro-3,5-

dimethoxyphenyl)-2-

(methylamino)-8-[3-(4-prop-2-

enoylpiperazin-1-

yl)propyl]pyrido[2,3-

d]pyrimidin-7-one

Molecular Formula C₂₆H₃₀Cl₂N₆O₄ [5]

Molecular Weight 561.46 g/mol [5]

CAS Number 1802929-43-6

SMILES

CNC1=NC=C2C=C(C(=O)N(C

2=N1)CCCN3CCN(CC3)C(=O)

C=C)C4=C(C(=CC(=C4Cl)OC)

OC)Cl

Mechanism of Action and Function
PRN1371 is a pan-FGFR inhibitor that functions as an irreversible covalent antagonist.[1] Its

mechanism of action involves the specific targeting of a conserved cysteine residue within the

glycine-rich P-loop of the ATP binding pocket of FGFR1-4.[2][6] The acrylamide moiety of

PRN1371 forms a covalent bond with this cysteine, leading to sustained and irreversible

inhibition of the kinase activity.[6] This covalent binding mechanism provides several

pharmacological advantages, including high potency, selectivity, and prolonged target inhibition

even after the drug has been cleared from circulation.[7][8]

By inhibiting FGFR kinase activity, PRN1371 blocks the phosphorylation of downstream

signaling molecules, thereby disrupting key cellular processes that contribute to tumor growth,

proliferation, and survival.[2] The primary signaling cascades affected are the RAS-MAPK and

PI3K-AKT pathways.[9]

FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and

autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://aacrjournals.org/mct/article/16/12/2668/92247/The-Irreversible-Covalent-Fibroblast-Growth-Factor
https://aacrjournals.org/mct/article/16/12/2668/92247/The-Irreversible-Covalent-Fibroblast-Growth-Factor
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.860985/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8226934/
https://www.researchgate.net/publication/361028487_An_evaluation_of_a_new_high-sensitivity_PrestoBlue_assay_for_measuring_cell_viability_and_drug_cytotoxicity_using_EAhy926_endothelial_cells
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://www.researchgate.net/publication/361028487_An_evaluation_of_a_new_high-sensitivity_PrestoBlue_assay_for_measuring_cell_viability_and_drug_cytotoxicity_using_EAhy926_endothelial_cells
https://file.medchemexpress.com/batch_PDF/HY-101768/PRN1371-DataSheet-MedChemExpress.pdf
https://www.researchgate.net/figure/nhibitory-Feedback-Loops-Downstream-of-FGF-Signaling-Factors-regulating-signal_fig5_10700590
https://www.benchchem.com/product/b610203?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8226934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2424197/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


initiates a cascade of downstream signaling events. The adaptor protein FRS2 is recruited and

phosphorylated, serving as a docking site for GRB2 and SOS, which in turn activates the RAS-

RAF-MEK-ERK (MAPK) pathway. Separately, the recruitment of GAB1 and the p85 subunit of

PI3K leads to the activation of the PI3K-AKT-mTOR pathway. FGFR activation can also lead to

the activation of PLCγ and STAT signaling.[7][9]

Negative feedback mechanisms, such as the induction of Sprouty (SPRY) and MAPK

phosphatase 3 (MKP3), regulate the duration and intensity of FGFR signaling.[1][10] SPRY

proteins can inhibit the pathway by interfering with the FRS2-GRB2 complex, while MKP3

dephosphorylates and inactivates ERK.[1][10]
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Caption: FGFR Signaling Pathway and Inhibition by PRN1371.
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Biological Activity and Selectivity
PRN1371 exhibits potent inhibitory activity against FGFR1, 2, and 3 in the low nanomolar

range, with slightly weaker activity against FGFR4.[9] It also demonstrates inhibitory activity

against Colony-Stimulating Factor 1 Receptor (CSF1R).[10] Importantly, PRN1371 shows high

selectivity for the FGFR family over a broad panel of other kinases, which is attributed to its

covalent binding mechanism targeting a non-conserved cysteine.[1][10]

Table 2: In Vitro Inhibitory Activity of PRN1371

Target IC₅₀ (nM) Reference

FGFR1 0.6 - 0.7 [9][10]

FGFR2 1.3 [9][10]

FGFR3 4.1 [9][10]

FGFR4 19.3 [9][10]

CSF1R 8.1 [10]

VEGFR2 705 [9]

In cellular assays, PRN1371 effectively inhibits the proliferation of cancer cell lines with FGFR

alterations, such as the SNU-16 gastric cancer cell line which has FGFR2 amplification.[9]

Table 3: Cellular Activity of PRN1371

Cell Line FGFR Alteration IC₅₀ (nM) Reference

SNU-16 FGFR2 Amplification 2.6 [10]

RT4 FGFR3 Mutation 4.0 [11]

RT112 FGFR3 Fusion 4.1 [11]

NCI-H716 FGFR2 Amplification 2.0 [11]

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the

activity of PRN1371.

Biochemical Kinase Inhibition Assay (Caliper Capillary
Electrophoresis)
This assay determines the enzymatic inhibitory potency of PRN1371 against FGFR kinases.

Experimental Workflow:
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Start

Pre-incubate PRN1371 with FGFR enzyme (15 min)

Initiate reaction with peptide substrate, ATP, and Mg²⁺

Incubate at 25°C for 3 hours

Quench reaction with EDTA

Analyze phosphorylated and non-phosphorylated peptides via Caliper capillary electrophoresis

Determine IC₅₀
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Start

Seed SNU-16 cells in 384-well plates

Add serial dilutions of PRN1371

Incubate for 72 hours at 37°C

Add PrestoBlue™ reagent

Incubate for ≥10 minutes at 37°C

Read fluorescence (Ex: 530-560 nm, Em: 590 nm)

Determine IC₅₀
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Start

Treat SNU-16 cells with PRN1371 (1 hour)

Stimulate with bFGF (10 minutes)

Lyse cells and collect protein

Separate proteins by SDS-PAGE

Transfer proteins to a membrane

Block membrane

Incubate with primary antibodies (anti-pFGFR2, anti-FGFR2)

Incubate with HRP-conjugated secondary antibodies

Detect signal using chemiluminescence

Analyze band intensities

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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